molecular formula C7H11ClN2O3 B13330480 Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride

Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride

Cat. No.: B13330480
M. Wt: 206.63 g/mol
InChI Key: SMCJUAXNGZMPGY-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride is a heterocyclic compound that contains an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride typically involves the reaction of ethyl oxazole-5-carboxylate with aminomethyl reagents under controlled conditions. One common method involves the use of ethyl oxazole-5-carboxylate, which is reacted with formaldehyde and ammonium chloride in the presence of a base to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminooxazole-5-carboxylate
  • Ethyl oxazole-5-carboxylate
  • Ethyl 2-chlorooxazole-5-carboxylate

Uniqueness

Ethyl 2-(aminomethyl)oxazole-5-carboxylate hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C7H11ClN2O3

Molecular Weight

206.63 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-1,3-oxazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H10N2O3.ClH/c1-2-11-7(10)5-4-9-6(3-8)12-5;/h4H,2-3,8H2,1H3;1H

InChI Key

SMCJUAXNGZMPGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)CN.Cl

Origin of Product

United States

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